5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol
Description
5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol is a heterocyclic compound featuring a thieno[3,2-b]pyridine core substituted with a hydroxyl group at position 7 and a pyridin-2-yl group at position 5. This structure combines a sulfur-containing fused-ring system with polar substituents, making it a candidate for pharmaceutical applications, particularly in DNA-targeted therapies. The hydroxyl group at position 7 is critical for hydrogen bonding, while the pyridin-2-yl substituent may enhance steric and electronic interactions with biological targets .
Properties
Molecular Formula |
C12H8N2OS |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C12H8N2OS/c15-11-7-10(8-3-1-2-5-13-8)14-9-4-6-16-12(9)11/h1-7H,(H,14,15) |
InChI Key |
NOGFPHGIAJYOKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C3=C(N2)C=CS3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol typically involves:
- Construction of the thieno[3,2-b]pyridine core.
- Introduction of the pyridin-2-yl substituent at the 5-position.
- Installation or preservation of the hydroxyl group at the 7-position.
Key synthetic routes employ:
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
- Cyclization reactions to form the fused thieno-pyridine ring.
- Functional group transformations including halogenation, lithiation, and substitution.
Preparation of Thieno[3,2-b]pyridine Core
A critical step is the formation of the thieno[3,2-b]pyridine nucleus. This can be achieved by cyclization of suitable precursors such as mercaptonicotinonitrile derivatives with halogenated acetyl compounds under basic conditions.
Reaction of 2-mercaptonicotinonitrile derivatives with bis-bromoacetyl derivatives in ethanolic sodium ethoxide at reflux leads to ring closure forming thieno[2,3-b]pyridines in yields ranging from 65% to 77%.
The ring closure is confirmed by disappearance of cyano IR absorption bands and appearance of characteristic amino and carbonyl bands in IR spectra, supported by 1H NMR data showing loss of SCH2 protons post-cyclization.
Hydroxylation at the 7-Position
The 7-hydroxy group can be introduced either by:
Direct functionalization of the thieno[3,2-b]pyridine core post ring formation via selective oxidation or substitution reactions.
Use of hydroxyl-containing precursors or intermediates that retain the hydroxyl during cyclization and coupling steps.
While explicit procedures for 7-hydroxylation of 5-pyridin-2-ylthieno[3,2-b]pyridine are less commonly detailed, analogous compounds have been prepared by reactions involving formic acid or formamide treatment of related intermediates to yield hydroxy or amino derivatives at similar positions.
Representative Synthetic Procedure Example (Adapted from Literature)
Analytical and Spectral Characterization Supporting Preparation
IR Spectroscopy: Characteristic bands for hydroxyl (broad ~3400 cm⁻¹), amino (~3300 cm⁻¹), and carbonyl groups (~1660 cm⁻¹) confirm functional groups.
NMR Spectroscopy: Loss of methylene (SCH2) signals upon ring closure, aromatic proton shifts corresponding to pyridine and thieno moieties, and singlets confirming hydroxyl substitution.
Elemental Analysis: Consistent with calculated values for C, H, N, and S confirming purity and correct molecular formula.
Yields: Reported yields for key steps range from moderate (48%) to good (65-77%), depending on reaction conditions and substrates.
Summary Table of Preparation Methods and Yields
Chemical Reactions Analysis
Types of Reactions
5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2)
- Structure: Shares the thieno[3,2-b]pyridine core and hydroxyl group at position 7 but lacks the pyridin-2-yl substitution at position 5.
- Properties : Molecular weight = 151.18 g/mol; soluble in water; melting point = 230–235°C .
- Applications : Used as a pharmaceutical intermediate but exhibits weaker DNA binding compared to substituted derivatives due to the absence of additional functional groups .
Benzofuro[3,2-b]pyridin-7-ol Derivatives
- Structure: Replaces the thieno sulfur with an oxygen atom in the fused benzofuro system. Substituents include hydroxyl groups at ortho, meta, or para positions on phenyl rings.
- Activity: Compound 11 (with meta-hydroxyl groups) showed 100% topoisomerase II (topo II) inhibition at 100 µM and antiproliferative activity (IC50 = 0.86 µM in HeLa cells).
Indeno[1,2-b]pyridin-7-ol Derivatives
- Structure: Features an indeno-fused pyridine core. Example: 2-(3-Trifluoromethylphenyl)-5H-indeno[1,2-b]pyridin-7-ol.
- Activity: Binds DNA’s minor groove via hydrophobic interactions and hydrogen bonding. The larger fused-ring system increases binding affinity but reduces solubility compared to thieno derivatives .
Structure-Activity Relationships (SAR)
- Hydroxyl Group Position: In benzofuro derivatives, meta-hydroxyl groups on phenyl rings enhance topo II inhibition . For 5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol, the hydroxyl at position 7 may similarly facilitate hydrogen bonding with DNA or enzymes .
- This mirrors findings in aromatized indenoquinolines, where substituents increased DNA binding energy by 3–5 kcal/mol .
- Core Heteroatom: Benzofuro derivatives (oxygen) exhibit stronger topo II inhibition than thieno analogs (sulfur), suggesting heteroatom polarity influences activity . However, sulfur’s larger atomic size might enhance hydrophobic interactions in certain contexts .
Mechanistic Insights
- DNA Interaction: The hydroxyl group in this compound likely forms hydrogen bonds with phosphate groups, similar to indeno[1,2-b]pyridin-7-ol . The pyridin-2-yl group could intercalate or bind via π-π stacking, as seen in BTBT derivatives after oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
